

A Head-to-Head Comparison of Peramivir and Other Neuraminidase Inhibitors

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Compound of Interest

Compound Name: *Peramivir*

Cat. No.: *B1360327*

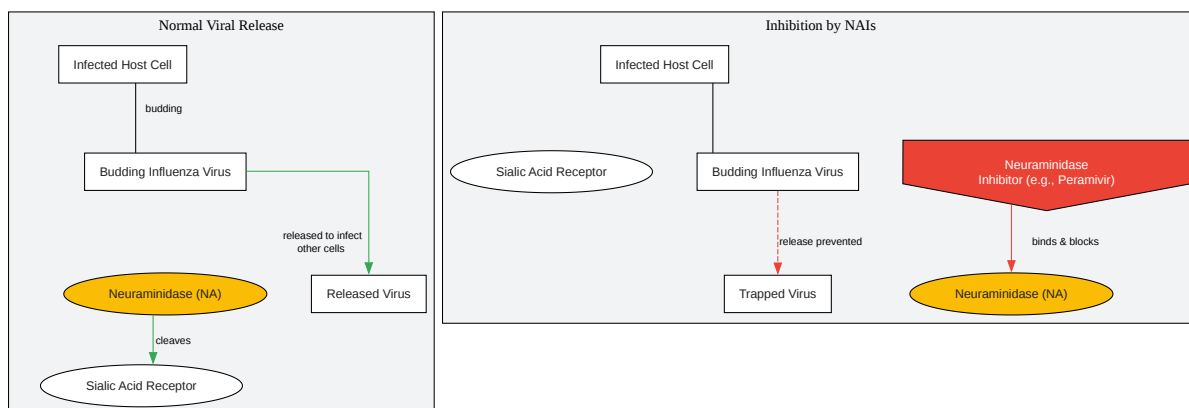
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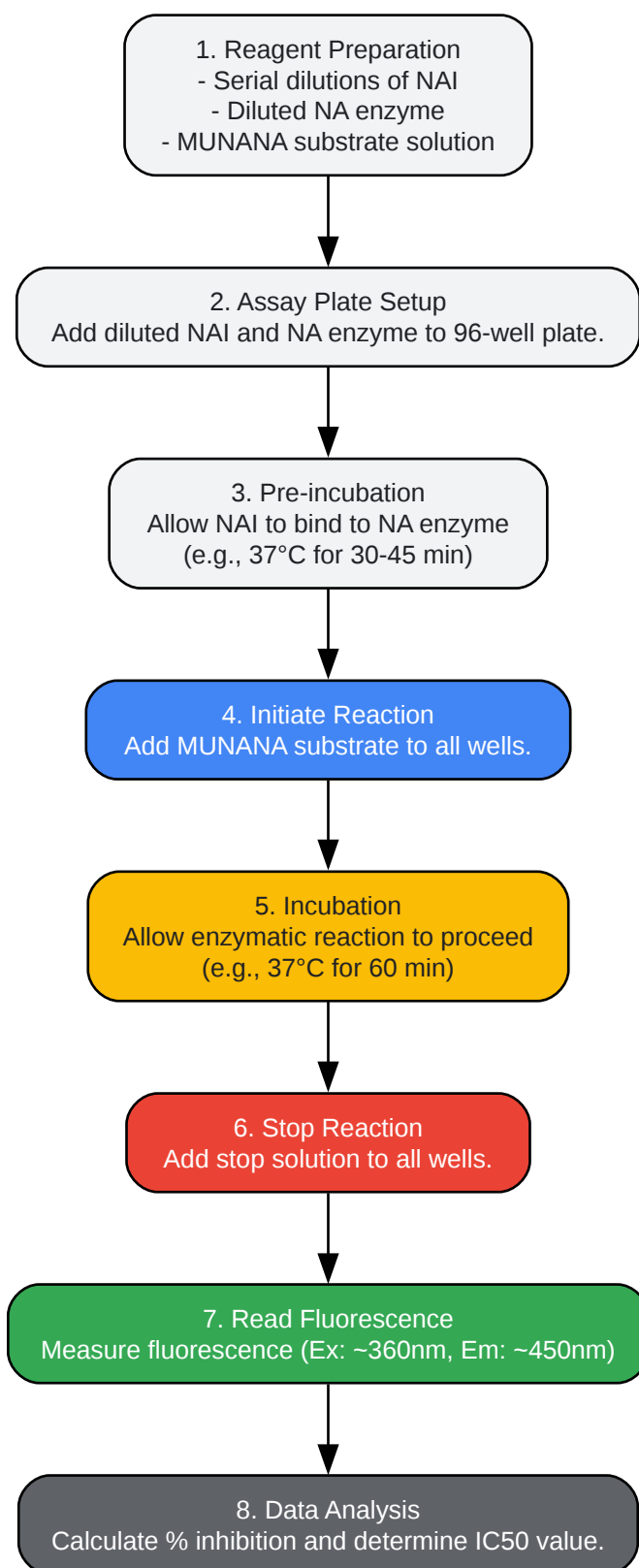
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Neuraminidase Inhibitors for Influenza.

The class of antiviral drugs known as neuraminidase inhibitors (NAIs) is a cornerstone in the management and treatment of influenza A and B virus infections. These agents work by blocking the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells, thereby preventing the spread of infection.^{[1][2][3]} This guide provides a detailed head-to-head comparison of **Peramivir** with other key neuraminidase inhibitors: Oseltamivir, Zanamivir, and Laninamivir. The comparison focuses on objective performance metrics supported by experimental data to inform research and drug development efforts.

Mechanism of Action: A Shared Target

All four neuraminidase inhibitors—**Peramivir**, Oseltamivir, Zanamivir, and Laninamivir—share a common mechanism of action. They are designed to mimic sialic acid, the natural substrate of the neuraminidase enzyme.^[2] By binding to the active site of the neuraminidase enzyme on the surface of the influenza virus, these inhibitors prevent the enzyme from cleaving sialic acid residues on the host cell.^[2] This action effectively traps the newly replicated viruses on the cell surface, preventing their release and subsequent infection of other cells.





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